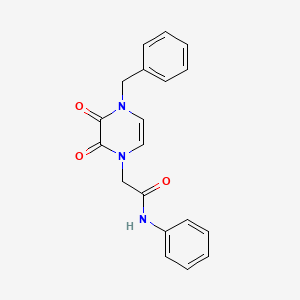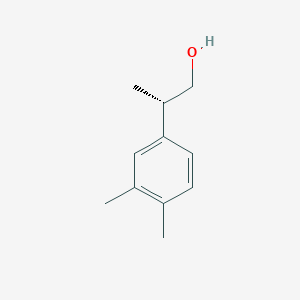
(2S)-2-(3,4-Dimethylphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(3,4-Dimethylphenyl)propan-1-ol, also known as dextroamphetamine, is a psychoactive drug that belongs to the class of amphetamines. It is used to treat various medical conditions, such as attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity.
Wirkmechanismus
Dextroamphetamine acts as a central nervous system (CNS) stimulant by increasing the levels of dopamine and norepinephrine in the brain. It does this by inhibiting the reuptake of these neurotransmitters and promoting their release into the synaptic cleft. This results in increased synaptic activity and improved cognitive function.
Biochemical and Physiological Effects
Dextroamphetamine has several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also suppresses appetite and promotes weight loss. Dextroamphetamine can cause side effects such as insomnia, anxiety, and agitation.
Vorteile Und Einschränkungen Für Laborexperimente
Dextroamphetamine has several advantages for lab experiments. It is a potent CNS stimulant that can be used to study the effects of neurotransmitters on behavior and cognition. Dextroamphetamine is also relatively easy to administer and has a well-established safety profile. However, (2S)-2-(3,4-Dimethylphenyl)propan-1-olamine can be addictive and has the potential for abuse, which can limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of (2S)-2-(3,4-Dimethylphenyl)propan-1-olamine. One area of research is the development of new formulations that can improve the delivery and duration of the drug's effects. Another area of research is the investigation of (2S)-2-(3,4-Dimethylphenyl)propan-1-olamine's potential in treating other medical conditions such as depression and anxiety. Finally, there is a need for more research on the long-term effects of (2S)-2-(3,4-Dimethylphenyl)propan-1-olamine use, particularly on brain function and cognitive performance.
Conclusion
In conclusion, (2S)-2-(3,4-Dimethylphenyl)propan-1-ol, or (2S)-2-(3,4-Dimethylphenyl)propan-1-olamine, is a CNS stimulant that has been extensively studied for its therapeutic potential in treating ADHD, narcolepsy, and obesity. It works by increasing the levels of dopamine and norepinephrine in the brain, which improves attention, focus, and alertness. Dextroamphetamine has several advantages for lab experiments, but its potential for abuse and addiction can limit its use. Further research is needed to explore the drug's potential in treating other medical conditions and to investigate its long-term effects on brain function and cognitive performance.
Synthesemethoden
The synthesis of (2S)-2-(3,4-Dimethylphenyl)propan-1-ol involves the reduction of ephedrine or pseudoephedrine using lithium aluminum hydride. The reaction yields a racemic mixture of amphetamine, which can be separated into its two enantiomers, (2S)-2-(3,4-Dimethylphenyl)propan-1-olamine, and levoamphetamine, using chiral resolution techniques.
Wissenschaftliche Forschungsanwendungen
Dextroamphetamine has been extensively studied for its therapeutic potential in treating ADHD, narcolepsy, and obesity. It works by increasing the levels of dopamine and norepinephrine in the brain, which improves attention, focus, and alertness. Dextroamphetamine has also been studied for its potential in enhancing cognitive performance, such as memory and learning.
Eigenschaften
IUPAC Name |
(2S)-2-(3,4-dimethylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-4-5-11(6-9(8)2)10(3)7-12/h4-6,10,12H,7H2,1-3H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEUXKMHBWIERU-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3,4-Dimethylphenyl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-dimethylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2649331.png)
![N-Furan-2-ylmethyl-2-(4-oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide](/img/structure/B2649333.png)
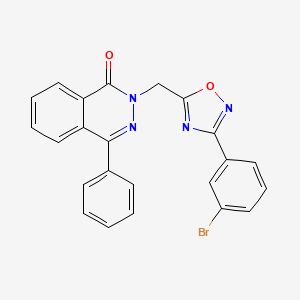
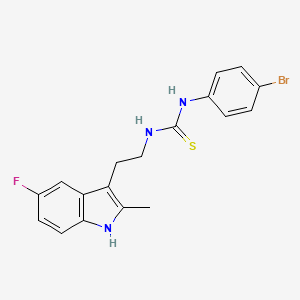
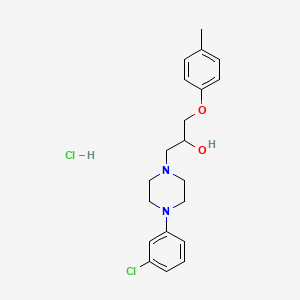
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2649340.png)
![5-(3-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one](/img/structure/B2649341.png)
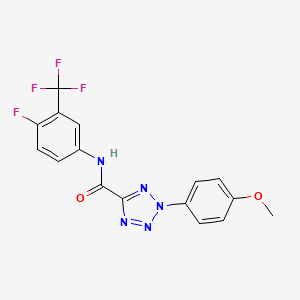
![N-[(3,5-difluorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2649343.png)
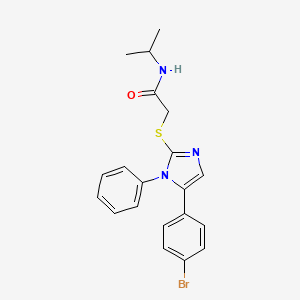
![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2649346.png)
